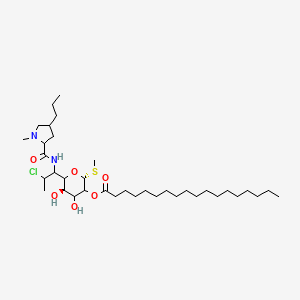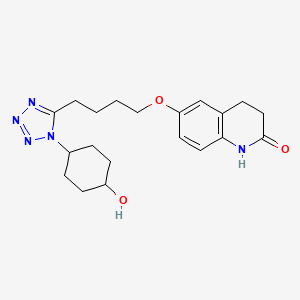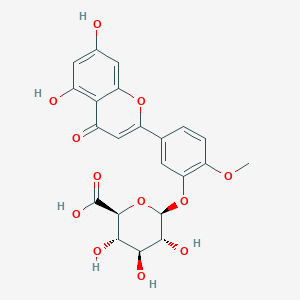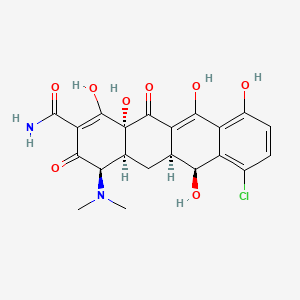
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is a synthetic organic compound that features a dichlorophenyl group and a methylimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This can be achieved by chlorinating a phenyl compound under controlled conditions.
Attachment of the Methylimidazole Group: This step involves the reaction of the dichlorophenyl intermediate with a methylimidazole derivative, often under basic conditions to facilitate nucleophilic substitution.
Formation of the Ethanol Group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the dichlorophenyl group or the imidazole ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The dichlorophenyl group and the imidazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(2, 4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-Ethanol: Similar structure but with a different substitution on the imidazole ring.
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Propane: Similar but with a propane backbone instead of ethanol.
Uniqueness
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is unique due to the specific combination of the dichlorophenyl group and the methylimidazole moiety, which can confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves the reaction of 2-methylimidazole with 2,4-dichlorobenzaldehyde followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-Methylimidazole", "2,4-Dichlorobenzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methylimidazole (1.0 g, 12.5 mmol) in ethanol (10 mL) and add 2,4-dichlorobenzaldehyde (2.54 g, 12.5 mmol) to the solution. Stir the mixture at room temperature for 12 hours.", "Step 2: Add sodium borohydride (0.60 g, 16 mmol) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid (10 mL, 1 M) dropwise until the pH of the solution reaches 2.", "Step 4: Extract the product into ethyl acetate (3 x 10 mL) and wash the organic layer with water (3 x 10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 7: Recrystallize the purified product from ethanol to obtain 1-(2,4-dichlorophenyl)-2-(2-methylimidazole-1-yl)-ethanol as a white solid (yield: 70-80%)." ] } | |
Número CAS |
57432-78-7 |
Fórmula molecular |
C12H12Cl2N2O |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-(2-methylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8-15-4-5-16(8)7-12(17)10-3-2-9(13)6-11(10)14/h2-6,12,17H,7H2,1H3 |
Clave InChI |
BSLUBNLAHVXRAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC(C2=C(C=C(C=C2)Cl)Cl)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
1-(2,4-Dichloro-phenyl)-2-(2-methyl-imidazol-1-yl)-ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)



![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)


![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
